molecular formula CH3ClO3S B3052299 Chloromethanesulfonic acid CAS No. 40104-07-2

Chloromethanesulfonic acid

Cat. No.: B3052299
CAS No.: 40104-07-2
M. Wt: 130.55 g/mol
InChI Key: HMPHJJBZKIZRHG-UHFFFAOYSA-N
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Description

Chloromethanesulfonic acid is an organic compound with the chemical formula CH₃ClO₃S. It is a derivative of methanesulfonic acid, where one hydrogen atom is replaced by a chlorine atom. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethanesulfonic acid can be synthesized through several methods. One common method involves the chlorination of methanesulfonic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction proceeds as follows:

[ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{ClO}_3\text{S} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Chloromethanesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: While it is primarily used as an oxidizing agent, it can also undergo reduction under specific conditions.

    Hydrolysis: It can be hydrolyzed to produce methanesulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).

    Oxidizing Agents: It can act as an oxidizing agent in the presence of reducing agents such as sodium borohydride (NaBH₄).

    Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions under acidic or basic conditions.

Major Products

    Substitution Products: Depending on the nucleophile, the major products can include various substituted methanesulfonic acid derivatives.

    Oxidation Products: Oxidation reactions can yield sulfonic acid derivatives.

    Hydrolysis Products: Hydrolysis results in methanesulfonic acid and hydrochloric acid.

Scientific Research Applications

Chloromethanesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.

    Biology: It is employed in biochemical studies to modify proteins and other biomolecules.

    Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of chloromethanesulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. It can also function as an electrophile, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic Acid: The parent compound, which lacks the chlorine atom.

    Dichloromethanesulfonic Acid: A derivative with two chlorine atoms.

    Bromomethanesulfonic Acid: A similar compound where the chlorine atom is replaced by a bromine atom.

Uniqueness

This compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it a valuable reagent in organic synthesis and industrial applications, where its strong acidic and electrophilic properties are advantageous.

Properties

IUPAC Name

chloromethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPHJJBZKIZRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960554
Record name Chloromethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40104-07-2
Record name Methanesulfonic acid, 1-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040104072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloromethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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